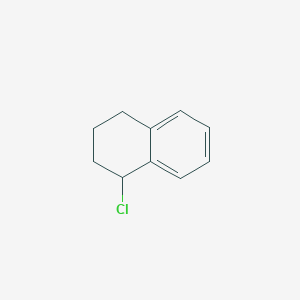











|
REACTION_CXSMILES
|
[CH:1]1(O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.N1C=CC=CC=1.O.S(Cl)([Cl:21])=O>C(OCC)C.[Cl-].[Na+].O>[Cl:21][CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:5.6.7|
|


|
Name
|
|
|
Quantity
|
34.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
brine
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirring continued overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 1 liter 3-necked flask equipped with a condenser
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with diethyl ether (2×150 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined organic extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration and removal of solvent in vacuo
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1CCCC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |